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Compound of Interest

3-Acetoxymethyl-4-
Compound Name:

acetoxyacetophenone
CAS No.: 24085-06-1
Cat. No.: B141232

Get Quote

Executive Summary

3-Acetoxymethyl-4-acetoxyacetophenone (CAS: 24085-06-1), also known as diacetyl-4-
hydroxy-3-hydroxymethylacetophenone, is a critical starting material and intermediate in the
synthesis of Salbutamol (Albuterol) and related

-adrenergic agonists.[1] Its structural integrity is paramount; the presence of two ester moieties
(phenolic and benzylic) makes it susceptible to hydrolysis, leading to complex impurity profiles
that affect downstream yield and enantiomeric purity of the final API.

This guide provides a validated protocol for the characterization, purity assessment, and
stability monitoring of this compound. We prioritize Reverse-Phase HPLC (RP-HPLC) for
guantitative assay and Nuclear Magnetic Resonance (NMR) for structural authentication,
specifically distinguishing between the chemically distinct acetyl groups.[1]

Physicochemical Profile
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Property Specification |/ Data

4-(Acetyloxy)-3-

[(acetyloxy)methyllacetophenone

IUPAC Name

CAS Number 24085-06-1

Molecular Formula

Molecular Weight 250.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 78-82 °C (Typical range for pure polymorphs)
N Soluble in Chloroform, DCM, Ethyl Acetate,
Solubility ) ]
DMSO; Sparingly soluble in Water
Acetophenone moiety (
Key Chromophore

nm)

Analytical Workflow Logic

The characterization strategy addresses the molecule's specific vulnerabilities:

e Regiochemical Integrity: Confirming both the phenolic ester (C4) and benzylic ester (C3-
methyl) are intact.

» Hydrolysis Monitoring: Detecting the mono-deacetylated impurities (4-hydroxy-3-
acetoxymethyl... and 4-acetoxy-3-hydroxymethyl...) and the fully hydrolyzed diol (4-hydroxy-
3-hydroxymethylacetophenone).
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Figure 1: Analytical decision matrix for intermediate qualification.

Protocol A: High-Performance Liquid
Chromatography (HPLC)

Objective: Quantify purity and detect hydrolysis degradants. Rationale: A gradient method is
required because the diacetate (target) is significantly less polar than the mono-acetates and
the diol starting material.[1] An acidic mobile phase suppresses phenol ionization, sharpening
the peaks of degradants.

Instrument Parameters

o System: Agilent 1260 Infinity Il or Waters Alliance e2695.
o Detector: PDA/UV at 254 nm (primary) and 210 nm (secondary).
e Column: Agilent ZORBAX Eclipse Plus C18 (150 mm

4.6 mm, 3.5 um) or equivalent.

e Column Temp: 30°C.
e Flow Rate: 1.0 mL/min.

e Injection Volume: 10 pL.
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Mobile Phase Configuration

e Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]

e Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Program

Time (min) % Solvent A % Solvent B Event
0.0 20 10 Equilibration
Isocratic Hold (Elute
2.0 90 10 .
polar diols)
Linear Gradient (Elute
15.0 10 90
target)
20.0 10 90 Wash
20.1 90 10 Re-equilibration
25.0 90 10 End

Sample Preparation

o Diluent: Acetonitrile:Water (50:50). Avoid pure methanol as it may induce transesterification
upon prolonged storage.

¢ Stock Solution: Dissolve 10 mg sample in 10 mL Diluent (1.0 mg/mL).

o Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL. Filter through 0.22 um PTFE filter.

System Suitability Criteria

e Tailing Factor (Target Peak):

e Resolution (
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):

between Target and nearest impurity (usually the mono-acetate).[1]

e Retention Time: Target elutes approx. at 12—14 mins; Diol elutes < 4 mins.

Protocol B: Structural Identification via 1H-NMR

Objective: Confirm the presence of three distinct methyl environments (Ketone, Phenolic

Acetate, Benzylic Acetate). Solvent: Deuterated Chloroform (

). DMSO-

is an alternative but may cause peak broadening due to viscosity.[1]

Expected Spectral Data (400MHz,)

Chemical Shift

(

» Ppm)

Multiplicity

Integration

Assighment

Mechanistic
Insight

8.0-7.2

Multiplet

3H

Aromatic Ring
(H2, H5, H6)
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trisubstituted

benzene.[1]

5.15

Singlet

2H

Benzylic

Downfield shift
due to ester
oxygen and

aromatic ring.[1]

2.60

Singlet

3H

Acetophenone

Methyl ketone
alpha-protons.[1]

2.35

Singlet

3H

Phenolic Acetate

Attached directly
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2.10

Singlet

3H
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[1]
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Critical Quality Attribute (CQA): The integration ratio of the aliphatic singlets must be exactly
3:3:3. Areduction in the signal at 2.35 or 2.10 ppm indicates partial hydrolysis.

Protocol C: Stability & Degradation Pathway
Mapping

Understanding the degradation profile is essential for storage. The compound degrades
primarily via hydrolysis.

Target Molecule

(Diacetate)
Rt ~13 min

pH>8 \ Acid/Enzyme

Fast Slow
Impurity A Impurity B
(Phenolic Hydrolysis) (Benzylic Hydrolysis)
4-OH, 3-CH20Ac 4-OAc, 3-CH20H

Impurity C
(Total Hydrolysis)

4-OH, 3-CH20H
Rt ~3 min

Click to download full resolution via product page
Figure 2: Hydrolytic degradation pathways detectable by HPLC.
Stress Testing Protocol:

e Acid Stress: Dissolve sample in 0.1N HCI/ACN. Heat at 60°C for 2 hours. Neutralize and
inject.[2][3] -> Expect increase in Impurity B.[1]

o Base Stress: Dissolve in 0.1N NaOH/ACN. Room temp for 10 mins. -> Expect rapid
conversion to Impurity A and Impurity C.

o Oxidative Stress: 3%
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. -> Minimal degradation expected (acetophenone is relatively stable to mild oxidation).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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